

# Application Notes and Protocols: Gene Expression Analysis in Skin Biopsies Following Tapinarof Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tapinarof |           |
| Cat. No.:            | B1666157  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular effects of **Tapinarof**, a topical aryl hydrocarbon receptor (AhR) agonist, on gene expression in the skin. The included protocols offer detailed methodologies for analyzing these changes in skin biopsies, supporting research and development in dermatology.

### Introduction

**Tapinarof** is a first-in-class, non-steroidal topical treatment approved for plaque psoriasis and under investigation for atopic dermatitis.[1][2][3] Its mechanism of action is centered on the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor crucial for maintaining skin homeostasis.[1][2] Activation of AhR by **Tapinarof** initiates a cascade of gene expression changes that collectively reduce inflammation, restore the skin barrier, and mitigate oxidative stress. Understanding these transcriptomic shifts is vital for elucidating its therapeutic effects and identifying biomarkers of response.

#### **Molecular Mechanism of Action**

**Tapinarof**'s efficacy stems from its ability to modulate the expression of key genes involved in skin health and disease pathogenesis. Upon binding to the cytosolic AhR, the **Tapinarof**-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator



(ARNT). This complex then binds to specific DNA sequences, altering the transcription of target genes.

The primary molecular effects of **Tapinarof** include:

- Downregulation of Pro-inflammatory Cytokines: Tapinarof treatment leads to a reduction in the expression of key inflammatory cytokines. In the context of psoriasis, this includes the downregulation of the IL-17 pathway. For atopic dermatitis, it has been shown to decrease the expression of Th2 cytokines like IL-4 and IL-13.
- Upregulation of Skin Barrier Proteins: A critical aspect of **Tapinarof**'s action is the restoration
  of the epidermal barrier. It achieves this by increasing the expression of essential skin barrier
  proteins such as filaggrin and loricrin. This is partly mediated by the activation of the
  transcription factor OVO-like 1 (OVOL1).
- Enhancement of Antioxidant Response: Tapinarof activates the Nrf2 pathway, a key
  regulator of the cellular antioxidant response. This leads to the expression of antioxidant
  enzymes that help to reduce oxidative stress, a known contributor to inflammatory skin
  conditions.

### **Signaling Pathway of Tapinarof**





Click to download full resolution via product page

Caption: Tapinarof signaling pathway.

### **Quantitative Data from Clinical Trials**

The efficacy of **Tapinarof** has been demonstrated in several Phase 2 and Phase 3 clinical trials for both psoriasis and atopic dermatitis. The following tables summarize key quantitative outcomes from these studies.

Table 1: Efficacy of **Tapinarof** in Plaque Psoriasis (PSOARING 1 & 2 Trials) Data from 12-week, randomized, vehicle-controlled trials.



| Outcome                                                  | Tapinarof 1%<br>Cream | Vehicle Cream | P-value |
|----------------------------------------------------------|-----------------------|---------------|---------|
| PGA Response<br>(Score 0 or 1 and ≥2-<br>point decrease) |                       |               |         |
| PSOARING 1                                               | 35.4%                 | 6.0%          | <0.001  |
| PSOARING 2                                               | 40.2%                 | 6.3%          | <0.001  |
| PASI 75 Response                                         |                       |               |         |
| PSOARING 1                                               | 36.1%                 | 10.2%         | <0.001  |
| PSOARING 2                                               | 47.6%                 | 6.9%          | <0.001  |

PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index. Data sourced from references.

Table 2: Efficacy of **Tapinarof** in Atopic Dermatitis (Phase 2b Trial) Data from a 12-week, randomized, dose-ranging study.

| Outcome                                                 | Tapinarof 1% Once<br>Daily | Tapinarof 1% Twice<br>Daily | Vehicle |
|---------------------------------------------------------|----------------------------|-----------------------------|---------|
| IGA Response (Score<br>0 or 1 and ≥2-point<br>decrease) | 46%                        | 53%                         | ~25%    |
| EASI 75 Response                                        | 51%                        | 60%                         | ~26%    |

IGA: Investigator's Global Assessment; EASI 75: 75% reduction in Eczema Area and Severity Index. Data sourced from reference.

Table 3: Common Adverse Events Associated with **Tapinarof** Treatment



| Adverse Event      | Frequency in Tapinarof Groups |
|--------------------|-------------------------------|
| Folliculitis       | Most common                   |
| Contact Dermatitis | Reported                      |
| Headache           | Reported                      |
| Pruritus           | Reported                      |

Data sourced from references.

### **Experimental Protocols**

The following protocols provide a framework for the analysis of gene expression changes in skin biopsies following **Tapinarof** treatment.

### **Experimental Workflow Overview**





Click to download full resolution via product page

Caption: Workflow for gene expression analysis.



### **Protocol 1: Skin Biopsy Collection and Processing**

This protocol is designed for obtaining high-quality tissue for subsequent RNA analysis.

#### Materials:

- Sterile punch biopsy tool (e.g., 4-6 mm diameter)
- Local anesthetic (e.g., 1% lidocaine with epinephrine)
- Sterile saline
- RNase-free cryovials
- · Liquid nitrogen
- -80°C freezer

#### Procedure:

- Select the biopsy site from a lesional area of the skin, both before and after the treatment period. A non-lesional site can serve as a control.
- Administer local anesthetic.
- Perform the punch biopsy according to standard dermatological procedures.
- Immediately after excision, rinse the biopsy briefly in sterile saline to remove any excess blood.
- Place the biopsy into a pre-labeled, RNase-free cryovial.
- Snap-freeze the vial in liquid nitrogen within 30 seconds of collection to preserve RNA integrity.
- Store the samples at -80°C until RNA extraction.

### **Protocol 2: RNA Extraction from Skin Biopsies**



This protocol is optimized for small skin biopsy samples.

#### Materials:

- Frozen skin biopsy sample
- Cryostat
- · Bead-based lysis system
- Silica spin column-based RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit)
- Lysis buffer (provided with kit) with β-mercaptoethanol
- Ethanol (70%)
- · RNase-free water

#### Procedure:

- Maintain the sample on dry ice to prevent thawing.
- In a cryostat, section the frozen biopsy to obtain tissue curls with an average weight of 5-15 mg.
- Transfer the tissue sections to a bead-beating tube containing lysis buffer.
- Homogenize the tissue using the bead-based lysis system according to the manufacturer's instructions.
- Proceed with RNA extraction using the silica spin column kit, following the manufacturer's protocol.
- Perform on-column DNase digestion to remove any contaminating genomic DNA.
- · Elute the RNA in RNase-free water.
- Assess RNA concentration and quality. A high RNA Integrity Number (RIN) (e.g., >8) is recommended for downstream applications like RNA sequencing.



### Protocol 3: Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to validate the expression of specific target genes identified through broader screening methods or based on known mechanisms of action.

#### Materials:

- Extracted RNA
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green or probe-based)
- Gene-specific primers for target genes (e.g., IL17A, FLG, LOR, NFE2L2) and housekeeping genes (e.g., GAPDH, ACTB)
- qPCR instrument

#### Procedure:

- Reverse Transcription: Synthesize cDNA from 100-500 ng of total RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, qPCR master mix, and forward and reverse primers for each gene of interest.
- Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
- Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the
  relative gene expression changes (fold change) between pre- and post-treatment samples
  using the ΔΔCt method, normalizing to the expression of housekeeping genes.

### **Protocol 4: Transcriptome Profiling by RNA Sequencing**

For a global, unbiased view of gene expression changes, RNA sequencing (RNA-seq) is the preferred method. Single-cell RNA sequencing (scRNA-seq) can provide even greater



resolution by analyzing gene expression in individual cell types within the skin.

#### Materials:

- High-quality extracted RNA (RIN > 8)
- RNA-seq library preparation kit
- Next-generation sequencing (NGS) platform (e.g., Illumina)

#### Procedure:

- Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
- Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.
- Data Analysis:
  - Perform quality control on the raw sequencing reads.
  - Align the reads to a reference human genome.
  - Quantify gene expression levels (e.g., as transcripts per million TPM).
  - Perform differential gene expression analysis to identify genes that are significantly up- or downregulated following **Tapinarof** treatment compared to baseline or vehicle.
  - Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

### Conclusion

The analysis of gene expression in skin biopsies provides critical insights into the molecular pharmacology of **Tapinarof**. By downregulating inflammatory pathways and upregulating genes responsible for skin barrier integrity, **Tapinarof** effectively addresses key pathological features



of psoriasis and atopic dermatitis. The protocols outlined here offer a robust framework for researchers and drug developers to investigate these effects, aiding in the continued exploration of AhR modulators as a therapeutic class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tapinarof StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tapinarof for the treatment of psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Gene Expression Analysis in Skin Biopsies Following Tapinarof Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666157#gene-expression-analysis-in-skin-biopsies-after-tapinarof-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com